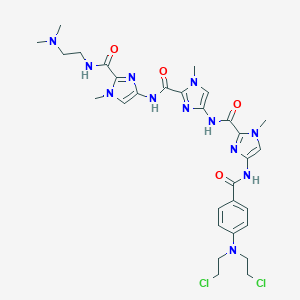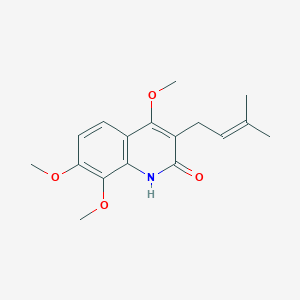
普斯基米安宁
描述
Preskimmianine is a furoquinoline alkaloid found in various plants, particularly within the Rutaceae family. It is known for its significant biological activities, including anti-inflammatory and neuroprotective properties. This compound is a precursor to skimmianine, another well-studied alkaloid with similar properties.
科学研究应用
Preskimmianine has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other bioactive compounds.
Biology: Studied for its effects on cellular processes and its potential as a neuroprotective agent.
Medicine: Investigated for its anti-inflammatory and anti-cancer properties.
Industry: Utilized in the development of pharmaceuticals and natural product-based therapies
作用机制
Target of Action
Preskimmianine is a biogenetic precursor of skimmianine . It has been found to significantly inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated BV2 cells . It also shows strong binding affinity with ESR1, PPARG, IL6, TP53, and EGFR .
Mode of Action
Preskimmianine, as an acetylcholinesterase (AChE) inhibitor, prevents the breakdown of acetylcholine, a neurotransmitter that plays a crucial role in memory and cognition . By inhibiting AChE, preskimmianine increases the concentration of acetylcholine in the brain, potentially improving cognitive function .
Biochemical Pathways
The biosynthesis of preskimmianine starts from anthranilic acid, which is abundant in the family Rutaceae . The process involves several steps, including the formation of anthraniloyl-CoA, extension of the side chain by adding malonyl-CoA, cyclization to form a heterocyclic system, alkylation at the C-3 position, and cyclization on the dimethylallyl sidechain .
Pharmacokinetics
The pharmacokinetic progress of preskimmianine in rats mostly involves changes of the double bond C2-C3 and methoxy groups . .
Result of Action
Preskimmianine’s inhibition of AChE can potentially alleviate the cognitive defects in Alzheimer’s disease patients by elevating acetylcholine levels . It also shows anti-inflammatory properties, as evidenced by its ability to inhibit nitric oxide production in LPS-stimulated BV2 cells .
生化分析
Biochemical Properties
Preskimmianine has been identified as a strong acetylcholinesterase (AChE) inhibitor . AChE is an enzyme that plays a significant role in nerve impulse transmission at the cholinergic synapses by rapidly hydrolyzing acetylcholine (ACh). Inhibitors of AChE, like Preskimmianine, can increase cholinergic transmission by blocking the degradation of ACh .
Cellular Effects
Preskimmianine, as an AChE inhibitor, can influence cell function by affecting the cholinergic transmission. It can potentially alleviate the cognitive defect of Alzheimer’s disease patients by elevating ACh levels . Moreover, it can act as disease-modifying agents by preventing the assembly of β-amyloid peptide into amyloid plaque .
Molecular Mechanism
Preskimmianine exerts its effects at the molecular level primarily through its inhibitory action on AChE. By inhibiting AChE, it prevents the breakdown of ACh, a neurotransmitter that plays a crucial role in memory and learning. This leads to an increase in the concentration of ACh, thereby enhancing cholinergic transmission .
Metabolic Pathways
Preskimmianine is involved in the cholinergic pathway due to its inhibitory action on AChE
准备方法
Synthetic Routes and Reaction Conditions: Preskimmianine can be synthesized through a series of chemical reactions starting from anthranilic acid. The process involves:
Formation of Anthraniloyl-CoA: Anthranilic acid is combined with acetate to form anthraniloyl-CoA.
Claisen Condensation: This intermediate undergoes Claisen condensation with malonyl-CoA to extend the side chain.
Cyclization: The extended chain cyclizes to form a lactam, generating a heterocyclic system.
Alkylation: The quinolone formed is alkylated at the C-3 position using dimethylallyl diphosphate.
Cyclization and Hydroxylation: Further cyclization on the dimethylallyl side chain forms a new heterocyclic five-membered ring, leading to the formation of preskimmianine through hydroxylation of dictamine.
Industrial Production Methods: Industrial production of preskimmianine typically involves extraction from natural sources, such as the roots of Dictamnus angustifolius, followed by purification processes to isolate the compound .
化学反应分析
Types of Reactions: Preskimmianine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form skimmianine.
Reduction: Reduction reactions can modify its functional groups, altering its biological activity.
Substitution: Preskimmianine can undergo substitution reactions, particularly at the methoxy groups, to form derivatives with different properties.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used for reduction reactions.
Substitution Reagents: Halogenating agents and nucleophiles are used for substitution reactions.
Major Products:
Skimmianine: Formed through oxidation.
Various Derivatives: Formed through substitution reactions, which can have different biological activities.
相似化合物的比较
Preskimmianine is similar to other furoquinoline alkaloids, such as:
Skimmianine: A direct oxidation product of preskimmianine with potent acetylcholinesterase inhibitory activity.
Dictamnine: Another furoquinoline alkaloid with similar anti-inflammatory properties.
γ-Fagarine: Known for its anti-cancer and anti-inflammatory activities
Uniqueness: Preskimmianine’s unique combination of neuroprotective and anti-inflammatory properties, along with its role as a precursor to other bioactive compounds, makes it a valuable compound in both research and industrial applications.
属性
IUPAC Name |
4,7,8-trimethoxy-3-(3-methylbut-2-enyl)-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO4/c1-10(2)6-7-12-15(21-4)11-8-9-13(20-3)16(22-5)14(11)18-17(12)19/h6,8-9H,7H2,1-5H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAEZQCLAAGSHHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C(C2=C(C(=C(C=C2)OC)OC)NC1=O)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Preskimmianine and where is it found?
A1: Preskimmianine is a quinoline alkaloid found in plants of the Rutaceae family. It has been isolated from several species, including Dictamnus dasycarpus, Acronychia oligophylebia, and Dictamnus albus [, , ].
Q2: Has Preskimmianine been investigated for any biological activities?
A2: While Preskimmianine itself hasn't been extensively studied for its biological activity, research shows that it's a potential precursor to Skimmianine []. Additionally, extracts containing Preskimmianine, alongside other alkaloids, have shown some promising activities:
- Antifungal Activity: Extracts from Acronychia oligophylebia containing Preskimmianine exhibited a broad spectrum of antifungal activity, although the potency was reported as weak [, ].
- Inhibition of Nitric Oxide Production: Studies on extracts from Dictamnus dasycarpus root bark, which contained Preskimmianine, demonstrated significant inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated BV2 cells []. This suggests a potential role in modulating inflammatory responses.
Q3: What is the structure of Preskimmianine?
A3: While the provided abstracts don't explicitly detail the molecular formula, weight, or spectroscopic data of Preskimmianine, they highlight its close structural relationship to Skimmianine. Preskimmianine is considered the biogenetic precursor to Skimmianine []. Further research into chemical databases or literature focusing specifically on Preskimmianine would be required to obtain the detailed structural information.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-hydrazinyl-4,5,6,7-tetrahydro-Pyrazolo[1,5-a]pyridine](/img/structure/B121136.png)

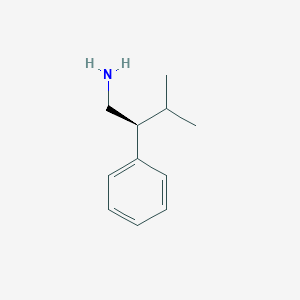
![4-aminoimidazo[1,2-a][1,3,5]triazin-2(1H)-one](/img/structure/B121155.png)
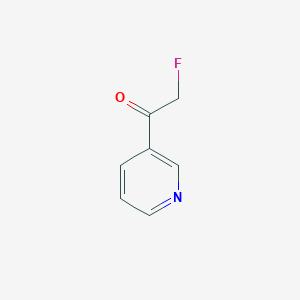
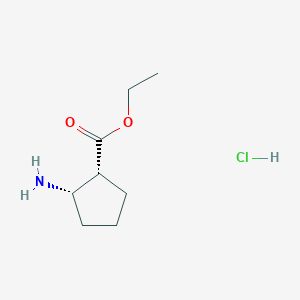
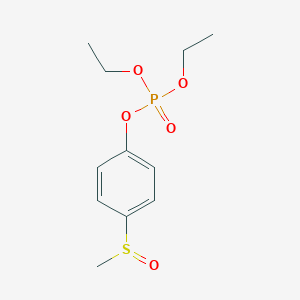
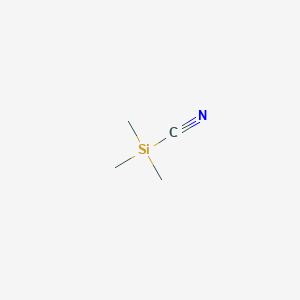
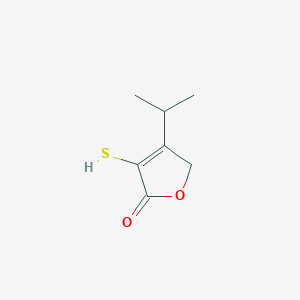
![Bicyclo[1.1.1]pentane-1-carboxylic acid, 3-(fluorocarbonyl)-, methyl ester (9CI)](/img/structure/B121179.png)
![O,O-DIETHYL O-[4-(METHYLTHIO)PHENYL] THIOPHOSPHATE](/img/structure/B121181.png)
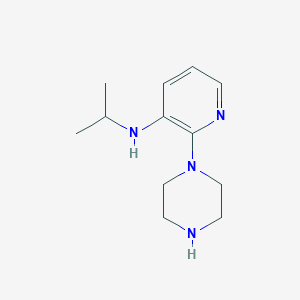
![Sodium;9-[(E)-4-[(2R,3S,4aS,7S,8S,8aR)-3,8-dihydroxy-2-[(2S,3S)-3-hydroxybutan-2-yl]-2,3,4,4a,5,7,8,8a-octahydropyrano[3,2-c]pyran-7-yl]-3-methylbut-2-enoyl]oxynonanoate](/img/structure/B121185.png)
